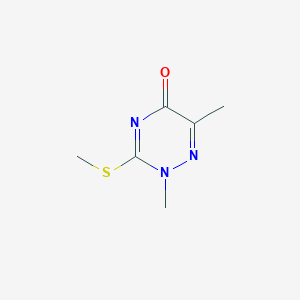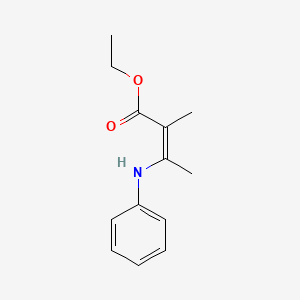
1,3,5-Triazine-2,4,6-triamine, hexahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazine-2,4,6-triamine, hexahydro-, commonly known as melamine, is an organic compound with the formula C₃H₆N₆. It is a white crystalline solid that is widely used in various industrial applications. Melamine is known for its high nitrogen content, which makes it valuable in the production of resins and plastics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Melamine is typically synthesized from urea through a series of chemical reactions. The process involves heating urea to produce cyanuric acid, which is then converted to melamine through a series of condensation reactions. The overall reaction can be summarized as follows:
6CO(NH2)2→C3H6N6+6NH3+3CO2
Industrial Production Methods
In industrial settings, melamine is produced using high-pressure and high-temperature conditions. The process involves the use of catalysts to enhance the reaction rate and yield. The most common industrial method is the BASF process, which involves the use of a fluidized bed reactor to achieve efficient conversion of urea to melamine .
Analyse Chemischer Reaktionen
Types of Reactions
Melamine undergoes various chemical reactions, including:
Oxidation: Melamine can be oxidized to produce cyanuric acid.
Reduction: Reduction of melamine is less common but can lead to the formation of amines.
Substitution: Melamine can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Halogenation reactions often use chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Cyanuric acid
Substitution: Halogenated melamine derivatives
Wissenschaftliche Forschungsanwendungen
Melamine has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Employed in the study of protein interactions due to its ability to form hydrogen bonds.
Medicine: Investigated for its potential use in drug delivery systems.
Wirkmechanismus
Melamine exerts its effects primarily through its ability to form hydrogen bonds. This property allows it to interact with various molecular targets, including proteins and nucleic acids. The formation of hydrogen bonds can lead to changes in the structure and function of these molecules, which can have various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyanuric Acid: Another derivative of 1,3,5-triazine, known for its use in swimming pool disinfectants.
Cyanuric Chloride: Used as a starting material for the synthesis of herbicides and other agrochemicals.
Uniqueness
Melamine is unique among its similar compounds due to its high nitrogen content and its ability to form stable hydrogen bonds. This makes it particularly valuable in the production of resins and plastics, where its properties can enhance the durability and performance of the final products .
Eigenschaften
CAS-Nummer |
33676-69-6 |
|---|---|
Molekularformel |
C3H12N6 |
Molekulargewicht |
132.17 g/mol |
IUPAC-Name |
1,3,5-triazinane-2,4,6-triamine |
InChI |
InChI=1S/C3H12N6/c4-1-7-2(5)9-3(6)8-1/h1-3,7-9H,4-6H2 |
InChI-Schlüssel |
PHWGFMYVAOELNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1(NC(NC(N1)N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14689437.png)
![Ethyl 3-{4-[(1e)-3-(butan-2-yl)-3-methyltriaz-1-en-1-yl]phenyl}propanoate](/img/structure/B14689444.png)
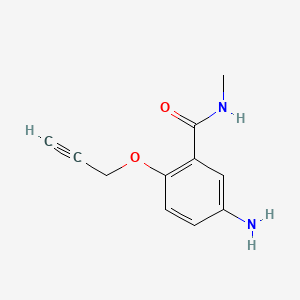
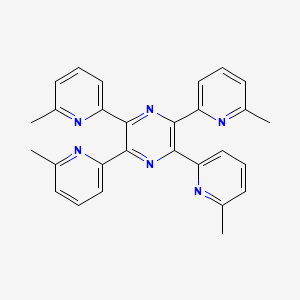
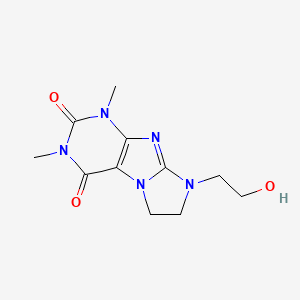
![2-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)oxirane](/img/structure/B14689472.png)
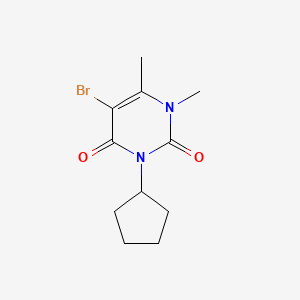

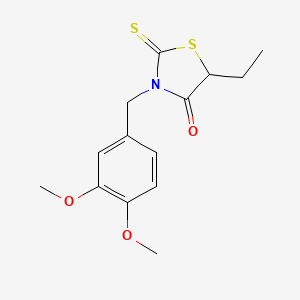

![2'-Phenylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one](/img/structure/B14689495.png)
